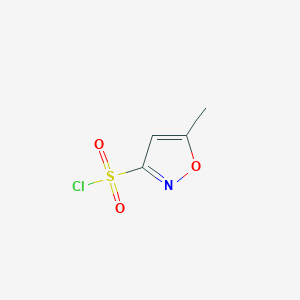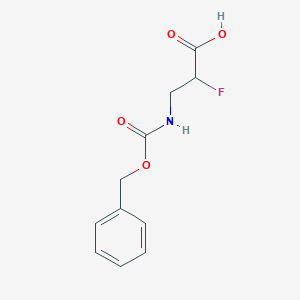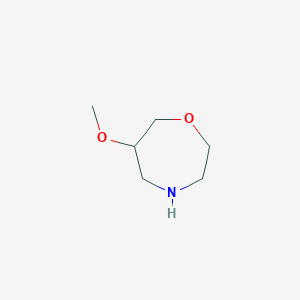
6-Methoxy-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1,4-oxazepane is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-oxazepane typically involves the cyclization of amino alcohols. One common method is the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction . This method is efficient and can produce various substituted morpholines, including this compound, in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as coupling, cyclization, and reduction under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1,4-oxazepane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazepane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazepane ring.
Substitution: Substitution reactions can introduce different substituents onto the oxazepane ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazepane N-oxides, while substitution reactions can produce a variety of substituted oxazepanes with different functional groups.
Applications De Recherche Scientifique
6-Methoxy-1,4-oxazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-1,4-oxazepane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the functional groups attached to the oxazepane ring and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A six-membered ring containing oxygen and nitrogen, commonly used in pharmaceuticals and agrochemicals.
1,4-Diazepane: A seven-membered ring with two nitrogen atoms, used in the synthesis of various bioactive compounds.
1,4-Oxazepane: The parent compound of 6-Methoxy-1,4-oxazepane, lacking the methoxy group.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and binding affinity to certain molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
6-methoxy-1,4-oxazepane |
InChI |
InChI=1S/C6H13NO2/c1-8-6-4-7-2-3-9-5-6/h6-7H,2-5H2,1H3 |
Clé InChI |
NTBTVSBZQJWNCJ-UHFFFAOYSA-N |
SMILES canonique |
COC1CNCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)
![1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
![(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride](/img/structure/B13516534.png)

![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
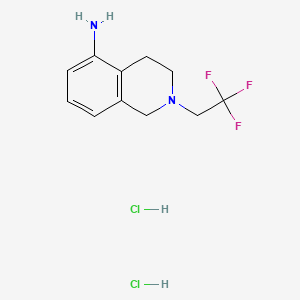
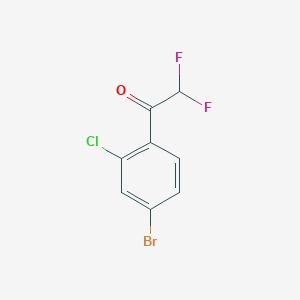
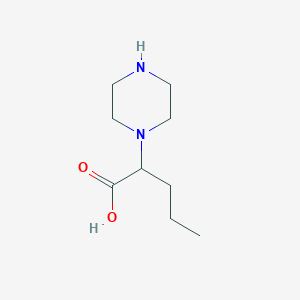
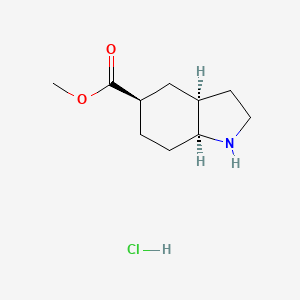
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)

